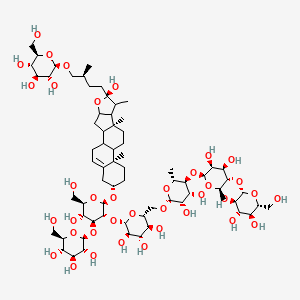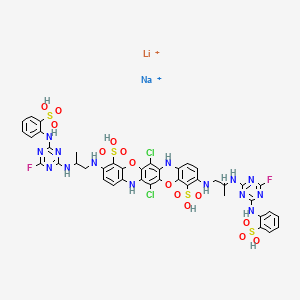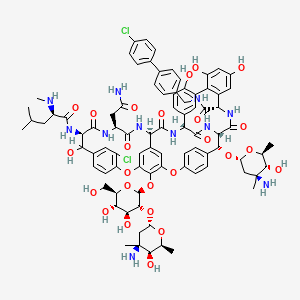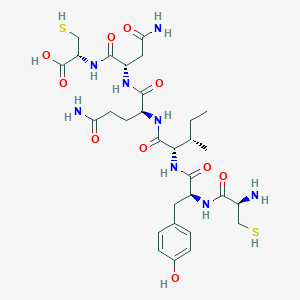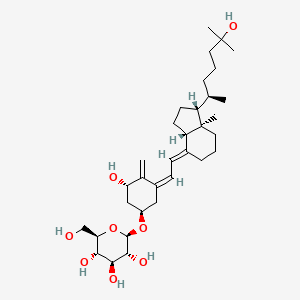
1,25-Dihydroxyvitamin D3 3-glycoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,25-Dihydroxyvitamin D3 3-glycoside is a glycosylated derivative of 1,25-dihydroxyvitamin D3, the hormonally active form of vitamin D3. This compound is known for its role in calcium homeostasis and bone health, as well as its potential therapeutic applications in various diseases, including autoimmune disorders and cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,25-dihydroxyvitamin D3 3-glycoside typically involves the glycosylation of 1,25-dihydroxyvitamin D3. This process can be achieved through various methods, including chemical glycosylation and enzymatic glycosylation. Chemical glycosylation often involves the use of glycosyl donors and catalysts under specific reaction conditions to attach the glycoside moiety to the 1,25-dihydroxyvitamin D3 molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis or biotechnological approaches. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Biotechnological methods, such as microbial fermentation and enzymatic synthesis, are often preferred for their efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
1,25-Dihydroxyvitamin D3 3-glycoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity .
Aplicaciones Científicas De Investigación
1,25-Dihydroxyvitamin D3 3-glycoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.
Biology: It is used to investigate the role of glycosylated vitamin D3 derivatives in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases, cancers, and bone disorders.
Industry: It is used in the development of vitamin D3 supplements and fortified foods
Comparación Con Compuestos Similares
Similar Compounds
1,25-Dihydroxyvitamin D3: The non-glycosylated form, known for its role in calcium homeostasis and bone health.
20-Hydroxyvitamin D3: A non-calcemic analog with potential therapeutic applications in autoimmune diseases.
Uniqueness
1,25-Dihydroxyvitamin D3 3-glycoside is unique due to its glycosylation, which can enhance its stability, bioavailability, and specific biological activities. This modification may also reduce potential side effects associated with non-glycosylated forms .
Propiedades
| 89497-11-0 | |
Fórmula molecular |
C33H54O8 |
Peso molecular |
578.8 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H54O8/c1-19(8-6-14-32(3,4)39)24-12-13-25-21(9-7-15-33(24,25)5)10-11-22-16-23(17-26(35)20(22)2)40-31-30(38)29(37)28(36)27(18-34)41-31/h10-11,19,23-31,34-39H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25+,26+,27-,28-,29+,30-,31-,33-/m1/s1 |
Clave InChI |
UCQHUTIFFMTBFB-DAHKFYDDSA-N |
SMILES isomérico |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


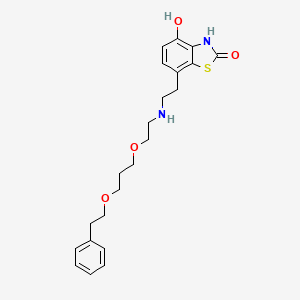
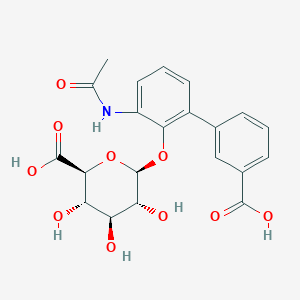
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)





